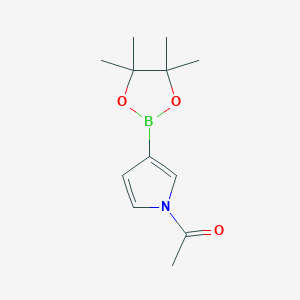

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrol-1-yl)ethanone

Overview

Description

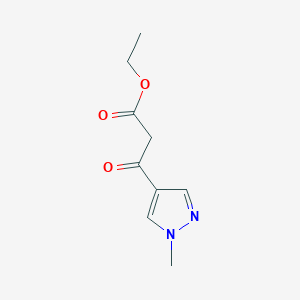

The compound “1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrol-1-yl)ethanone” contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . It also contains a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, which is a boronic ester . Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques like X-ray diffraction and density functional theory (DFT) . These techniques can provide information about the compound’s geometry, bond lengths and angles, and electronic structure .Scientific Research Applications

Synthesis and Crystallography

- This compound is used as a boric acid ester intermediate with benzene rings in organic synthesis. A study by Huang et al. (2021) demonstrated its synthesis through a three-step substitution reaction. The molecular structures were confirmed using various spectroscopy techniques and X-ray diffraction, and their properties were analyzed using density functional theory (DFT) (Huang et al., 2021).

Catalysis

- In catalysis, similar compounds have been used for catalytic enantioselective reactions. Huang, Ortiz-Marciales, and Hughes (2011) discussed the preparation of catalytic agents using a borane reduction method, which is relevant in creating chiral chemical compounds (Huang, Ortiz-Marciales, & Hughes, 2011).

Polymer Synthesis

- Compounds with similar structures are integral in synthesizing colored polymers. Welterlich, Charov, and Tieke (2012) described the synthesis of polymers containing pyrrolo[3,2-b]pyrrole-2,5-dione units, highlighting their solubility and color properties (Welterlich, Charov, & Tieke, 2012).

Photochemical Studies

- Compounds like 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrol-1-yl)ethanone have also been studied in photochemical contexts. Castellan et al. (1990) explored the photochemical reactivity of a similar compound in liquid and solid states, providing insights into its potential in photochemistry applications (Castellan et al., 1990).

Coordination Chemistry

- Similar compounds have been explored for their coordination chemistry with various metals. Steel and Sumby (2003) examined the coordination chemistry of di-2-pyridylmethane and related ligands with metals like silver, copper, palladium, and zinc, showcasing their potential in metallosupramolecular chemistry (Steel & Sumby, 2003).

Versatile Synthesis Applications

- The versatility of these compounds in synthesis is significant. Almansa et al. (2008) demonstrated a novel reaction involving 1 -(4-fluorophenyl)-2-(4-pyridyl)ethanone, showcasing the utility of these compounds in creating diverse bicyclic systems, which can be beneficial in the preparation of combinatorial libraries (Almansa et al., 2008).

Mechanism of Action

Target of Action

Boronic acids and their derivatives, such as pinacol esters, are generally used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction .

Mode of Action

The compound’s interaction with its targets primarily involves the formation of carbon-carbon bonds. This is achieved through a process known as the Suzuki–Miyaura cross-coupling reaction . The reaction involves the coupling of an organoboron compound (like our compound of interest) with a halide or pseudo-halide using a palladium catalyst .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway affected by this compound. This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds, a fundamental step in the synthesis of many organic compounds . The downstream effects of this pathway can lead to the synthesis of a wide range of biologically active compounds, including pharmaceuticals and agrochemicals .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the formation of new carbon-carbon bonds. This can lead to the synthesis of a wide range of organic compounds, including biologically active molecules. The specific effects would depend on the other reactants and conditions involved in the reaction .

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability. For instance, the Suzuki–Miyaura reaction typically requires a palladium catalyst and a base . The choice of solvent can also impact the reaction. Furthermore, factors such as temperature and pH can influence the rate and outcome of the reaction .

properties

IUPAC Name |

1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrol-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO3/c1-9(15)14-7-6-10(8-14)13-16-11(2,3)12(4,5)17-13/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDBYQQRPZJRMTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(C=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50682330 | |

| Record name | 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrol-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrol-1-yl)ethanone | |

CAS RN |

1174718-91-2 | |

| Record name | 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrol-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate](/img/structure/B1523631.png)

![6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride](/img/structure/B1523632.png)